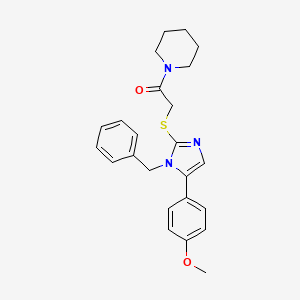
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an imidazole derivative notable for its potential therapeutic applications. Its structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N3OS, with a molecular weight of approximately 335.43 g/mol. The structural representation highlights key functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N3OS |
| Molecular Weight | 335.43 g/mol |
| CAS Number | 1207042-48-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neuronal activity.
These interactions suggest that the compound may possess anticonvulsant , antimicrobial , and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
A study reported that certain imidazole derivatives had IC50 values below 30 µM against human glioblastoma cells, indicating potent cytotoxicity . The presence of the methoxyphenyl group is believed to enhance this activity by increasing lipophilicity, thereby improving cell membrane penetration.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Imidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural motifs have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The piperidine component may contribute to anticonvulsant effects. Compounds bearing piperidine rings have been associated with the modulation of GABAergic neurotransmission, which is crucial for seizure control .
Case Studies
- Anticancer Screening : A series of synthesized imidazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation in vitro .
- Antimicrobial Testing : In a study evaluating the antimicrobial properties of imidazole derivatives, several compounds demonstrated effective inhibition against common pathogens, highlighting their potential as new antimicrobial agents .
Propiedades
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-29-21-12-10-20(11-13-21)22-16-25-24(27(22)17-19-8-4-2-5-9-19)30-18-23(28)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKTGYWXRCTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














